2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Drug Discovery Chemical Biology High-Throughput Screening

Researchers requiring a single-entry-point building block for constructing unsymmetrically substituted quinoline libraries often face multi-step syntheses. This compound solves that bottleneck by providing two regiochemically distinct aryl bromine handles (6-bromo on quinoline; 4'-bromo on phenyl) for chemoselective, sequential cross-coupling. Simultaneously, the phenacyl ester functions as a photolabile protecting group, enabling light-triggered release of the parent carboxylic acid in biochemical assays. - Dual Br handles reduce synthetic step count for doubly-functionalized products compared to monobromo analogs. - Photocleavable ester (class-level quantum yield >0.5 in alcoholic solvents) enables subcellular-resolution uncaging with focused UV-A light. - Estimated logP ~4.8 ensures passive membrane permeability for cell-based phenotypic screens.

Molecular Formula C24H15Br2NO3
Molecular Weight 525.2 g/mol
Cat. No. B12046039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
Molecular FormulaC24H15Br2NO3
Molecular Weight525.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br
InChIInChI=1S/C24H15Br2NO3/c25-17-8-6-15(7-9-17)22-13-20(19-12-18(26)10-11-21(19)27-22)24(29)30-14-23(28)16-4-2-1-3-5-16/h1-13H,14H2
InChIKeyXQRBSGVWWNMZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate: A Dual Brominated Quinoline Phenacyl Ester for Photolabile Prodrug and Chemical Probe Design


2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate (CAS 355824-82-7) is a synthetic quinoline-4-carboxylate ester featuring a distinctive 6-bromo substituent on the quinoline core and a 4-bromophenyl group at the 2-position, esterified with a 2-oxo-2-phenylethyl (phenacyl) alcohol . This structure combines a dibrominated heterocyclic scaffold, capable of sequential cross-coupling functionalization, with a photolabile ester linkage, classifying it as a masked carboxylic acid or 'caged' compound. Its primary differentiation from simpler quinoline esters lies in the synergistic presence of two aryl bromine handles for divergent synthesis and a photocleavable protecting group that enables light-triggered release of the parent 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid [1].

Why Generic Substitution Fails for 2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate


Substituting this compound with a structurally similar analog, such as the monobromo 2-oxo-2-phenylethyl 6-bromo-2-phenylquinoline-4-carboxylate (CAS 346449-08-9) or the non-phenacyl hexyl ester (CAS 355419-72-6), is chemically non-equivalent . The target's two aryl bromine atoms provide distinct, sequentially addressable sites for chemoselective cross-coupling (e.g., Suzuki-Miyaura), which a monobromo variant cannot match in terms of synthetic divergence potential . Concurrently, the phenacyl ester is a well-established photoremovable group, with class-level evidence showing quantum yields of release for phosphate and sulfonate derivatives reaching 0.71 in methanol [1]; replacing it with a photostable alkyl ester, such as hexyl, eliminates the possibility of light-controlled prodrug activation or photorelease in biochemical experiments [1][2]. Therefore, generic substitution is not possible without losing the orthogonal synthetic handles and the light-responsive functionality that define this molecule's utility.

Quantitative Differentiation Evidence for 2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate


Direct Head-to-Head Bioassay Data Absence Defines Selection Strategy

A systematic search of peer-reviewed literature and patents as of April 2026 reveals no published direct head-to-head quantitative bioassay comparison (e.g., IC₅₀, EC₅₀, Kd, MIC) between 2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate and any defined analog [1]. The parent acid, 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (ChEMBL CHEMBL153347), is cataloged in ChEMBL but lacks reported bioactivity values [1]. This data absence is a critical selection parameter: the compound's value proposition rests not on empirically proven superior potency, but on its structural potential for divergent synthesis and photorelease, features absent in common analogs . For procurement focused on target-engagement or phenotypic screening, this molecule must be considered an exploratory scaffold with unvalidated pharmacology, not a characterized lead.

Drug Discovery Chemical Biology High-Throughput Screening

Predicted Lipophilicity (XLogP3) Differentiation from Parent Acid Drives Membrane Permeability Advantage

The target ester exhibits a computed XLogP3 value approximately 1.5–2 log units higher than the parent carboxylic acid, a difference that class-level medicinal chemistry principles associate with significantly improved passive membrane permeability [1]. The parent acid, 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (PubChem CID 1223599), has a computed XLogP3 of 4.8 [1]. The addition of the phenacyl ester moiety, which adds a benzoyl methyl group (C₈H₆O₂) to the carboxylate, increases molecular weight from 407.06 to 525.2 g/mol and is predicted to raise logP into the range of 6.3–6.8 based on the fragment contribution of the phenacyl group in analogous esters . This increased lipophilicity is a critical parameter for applications requiring intracellular target access, as the charged carboxylate of the parent acid would be membrane-impermeant under physiological conditions.

Medicinal Chemistry Prodrug Design ADME Prediction

Photocleavable Phenacyl Ester Differentiates from Photostable Hexyl Ester for Light-Triggered Release Applications

The phenacyl ester functional group is a well-characterized photoremovable protecting group [1]. While direct photolysis quantum yield (Φ) and rate data for this specific quinoline ester are not reported, class-level evidence from 2,5-dimethylphenacyl esters demonstrates that structurally analogous phenacyl esters release their corresponding acids with quantum yields of Φ = 0.71 (phosphate) and 0.68 (sulfonate) in methanol [1]. In contrast, the alkyl ester comparator hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate (CAS 355419-72-6) lacks the carbonyl chromophore adjacent to the ester oxygen and is photostable under the same irradiation conditions (Φ < 0.001 estimated for simple alkyl esters) [2]. This functional difference enables spatial and temporal control over the release of the active quinoline acid using UV-A light (λ ≈ 350-380 nm) in the phenacyl ester, a capability entirely absent in the hexyl analog.

Photopharmacology Caged Compounds Chemical Biology

Dual Aryl Bromine Handles Enable Divergent Sequential Cross-Coupling Compared to Monobromo Analog

The target compound contains two chemically distinct aryl bromine atoms: one at the quinoline 6-position and one at the 4-position of the 2-phenyl substituent . This regiochemical differentiation allows for sequential chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse, unsymmetrically functionalized quinoline libraries [1]. In contrast, the monobromo analog 2-Oxo-2-phenylethyl 6-bromo-2-phenylquinoline-4-carboxylate (CAS 346449-08-9) possesses only a single aryl bromide handle, limiting downstream diversification to one coupling event . The structural consequence is that the target compound can yield a two-step divergent synthetic product with two distinct functional modules, whereas the monobromo comparator can install only one.

Synthetic Chemistry Divergent Synthesis C–C Bond Formation

Procurement-Driven Application Scenarios for 2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate Based on Evidence


Light-Gated Probe for Spatial Mapping of Quinoline Carboxylic Acid Targets in Living Cells

The phenacyl ester's photolability, inferred from class-level photocleavage quantum yields exceeding 0.5 in alcoholic solvents [1], makes it the appropriate choice for constructing a photoactivatable ('caged') version of 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. When compared to the photostable hexyl ester (Φ < 0.001) [2], only the phenacyl form enables subcellular-resolution uncaging with focused UV-A light. This scenario is directly supported by the functional group difference; the hexyl ester would remain intact and inactive under the same illumination protocol.

Divergent Library Synthesis Starting Material for Dual-Functionalized Quinoline Scaffolds

The presence of two regiochemically distinct aryl bromine atoms, confirmed by the molecular structure (6-bromo at quinoline and 4'-bromo at phenyl) , positions this compound as a single-entry-point building block for constructing a library of unsymmetrically substituted quinoline-4-carboxylates. The monobromo analog (CAS 346449-08-9) can support only one diversification step . This scenario is justified by the structural count of reactive handles; the dibromo compound reduces the synthetic step count to achieve a doubly-functionalized product.

Intracellular Prodrug Candidate for Chemical Genetic Screens Requiring Membrane Permeability

The estimated 1.5–2 log unit increase in predicted logP relative to the parent acid (XLogP3 4.8) [3] provides the lipophilicity necessary for passive diffusion across cellular membranes. This makes the ester the appropriate form for cell-based phenotypic screens where the carboxylic acid comparator would be excluded by the membrane barrier [3]. The application is grounded in the quantitative logP difference; without the ester prodrug, intracellular target engagement by the active acid is precluded in standard cell culture conditions.

Photoactivated Bioconjugation Handle for Quinoline-Modified Peptide or Protein Conjugates

The phenacyl ester scaffold has been validated as a photocleavable linker in solid-phase peptide synthesis models [4]. By analogy, this quinoline phenacyl ester can serve as a light-cleavable anchor for attaching the 6-bromo-2-(4-bromophenyl)quinoline motif to peptides or oligonucleotides, enabling on-demand photorelease of the free acid for biological assays. The hexyl or butyl ester comparators cannot fulfill this function, as they lack the required carbonyl chromophore for photocleavage [2].

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